![molecular formula C7H10N2O2 B049183 Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate CAS No. 113465-94-4](/img/structure/B49183.png)
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate
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Overview
Description
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound belongs to the class of pyrazole derivatives and has a molecular formula of C8H10N2O2.
Scientific Research Applications
Androgen Receptor Antagonists
This compound has been used in the design and synthesis of a series of 2-(5-methyl-1H-pyrazol-1-yl) acetamide derivatives, which have been evaluated as androgen receptor antagonists . This is particularly important in prostate cancer therapy, where blockage of androgen receptor (AR) signaling is a key strategy . Some compounds in this series showed higher anti-proliferative activity against LNCaP cells than Bicalutamide .
Anti-proliferative Agents
The compound has shown potential as an anti-proliferative agent. For instance, compound 6f, a derivative of the compound, was revealed as a potent AR antagonist with 59.7% activity . Another derivative, 6g, showed higher anti-proliferative activity against LNCaP cells than Bicalutamide, with an IC50 value of 13.6 μM .
Prostate Cancer Therapy
The compound has been used in the development of drugs for prostate cancer therapy . The disease often relapses after a period of androgen deprivation therapy (ADT) treatment and progresses to a new stage termed castration-resistant prostate cancer (CRPC) . Research of drugs targeting CRPC is mainly divided into two directions, one is blockage of endogenous synthesis of androgen by the CYP17A inhibitor Abiraterone and the other is to combat drug resistance that emerges after prolonged usage of first-generation AR antagonists .
Drug Design and Synthesis
The compound has been used in the design and synthesis of novel medicinal scaffolds . The pyrazole core of the compound has been utilized in the development of several medicinal scaffolds that demonstrate anti-HIV, antitubercular, antiviral, antibacterial, and anticancer activities .
Antileishmanial and Antimalarial Evaluation
Although there is no direct evidence of the compound being used in antileishmanial and antimalarial evaluation, a molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a similar compound . This suggests potential applications of the compound in this field.
Molecular Simulation Studies
The compound can be used in molecular simulation studies to justify the potent in vitro antipromastigote activity of similar compounds . These studies are crucial in understanding the interaction of the compound with biological targets and can guide the design of more potent derivatives.
Mechanism of Action
Target of Action
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate, also known as 1H-Pyrazole-3-acetic acid, 5-methyl-, methyl ester, primarily targets the Androgen Receptor (AR) . The AR signaling is often activated in prostate cancer cells, and blockage of this signaling by AR antagonists is an important strategy in prostate cancer therapy .
Mode of Action
The compound interacts with its target, the Androgen Receptor, acting as an antagonist . An AR luciferase reporter assay revealed that some derivatives of this compound, such as compound 6f, act as potent AR antagonists . This means that these compounds can bind to the AR and inhibit its activity, thereby blocking the signaling pathway.
Biochemical Pathways
The primary biochemical pathway affected by this compound is the AR signaling pathway . This pathway is often reactivated in prostate cancer cells, leading to disease progression . By acting as an antagonist to the AR, this compound can inhibit the reactivation of the AR signaling pathway, thereby potentially slowing the progression of prostate cancer .
Pharmacokinetics
Related compounds have been found to be rapidly metabolized by human liver microsomes This suggests that the compound may also be rapidly metabolized, which could impact its bioavailability and efficacy
Result of Action
The result of the compound’s action is the inhibition of the AR signaling pathway, which can lead to a decrease in the proliferation of prostate cancer cells . Some derivatives of this compound have shown higher anti-proliferative activity against LNCaP cells (a type of prostate cancer cell) than Bicalutamide, a commonly used drug for prostate cancer .
properties
IUPAC Name |
methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2O2/c1-5-3-6(9-8-5)4-7(10)11-2/h3H,4H2,1-2H3,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZOBTOSWLVLRRG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1)CC(=O)OC |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-(5-methyl-1H-pyrazol-3-yl)acetate |
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